Structural Uniqueness and Comparison to Known Wnt Agonist SKL2001
The target compound is a structural isomer of the known Wnt/β-catenin agonist chemotype. Compared to the commercially available agonist SKL2001 (CAS 909089-13-0), which features an N-(3-(1H-imidazol-1-yl)propyl) side chain , the target compound replaces this with an N-((5-(furan-2-yl)pyridin-3-yl)methyl) group. This substitution replaces a flexible alkyl-imidazole tail with a rigid, biaryl-like pyridinyl-furan system, which is predicted to significantly alter the ligand's conformational flexibility, hydrogen-bonding capacity, and target interaction profile. No direct potency data for this compound is available to compare against SKL2001 or other analogs.
| Evidence Dimension | Chemical Structure / Ligand Topology |
|---|---|
| Target Compound Data | N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide (rigid biaryl system) |
| Comparator Or Baseline | SKL2001: N-(3-(1H-imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide (flexible alkyl chain) |
| Quantified Difference | Qualitative structural difference; no comparable bioactivity data found. |
| Conditions | N/A (Structural comparison) |
Why This Matters
This structural divergence means the target compound cannot be treated as a direct substitute for SKL2001 in Wnt modulation assays and represents a distinct chemical starting point for medicinal chemistry optimization.
- [1] ChEBI. (n.d.). 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide (CHEBI:119907). EMBL-EBI. View Source
